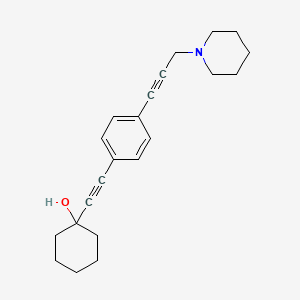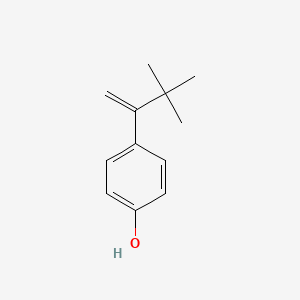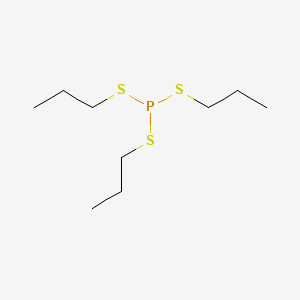
2-Trifluoroacetoxydodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoroacetoxydodecane is an organic compound with the molecular formula C14H25F3O2. It is also known as acetic acid, 2,2,2-trifluoro-, 1-methylundecyl ester. This compound is characterized by the presence of a trifluoroacetoxy group attached to a dodecane chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trifluoroacetoxydodecane can be synthesized through the esterification of dodecanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of dodecanol with trifluoroacetic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoroacetoxydodecane undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanol and trifluoroacetic acid.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Dodecanol and trifluoroacetic acid.
Reduction: Dodecanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Trifluoroacetoxydodecane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Trifluoroacetoxydodecane involves its interaction with various molecular targets. The trifluoroacetoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoroacetoxydecane: Similar structure but with a shorter carbon chain.
2-Trifluoroacetoxytetradecane: Similar structure but with a longer carbon chain.
2-Trifluoroacetoxyhexadecane: Similar structure but with an even longer carbon chain.
Uniqueness
2-Trifluoroacetoxydodecane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required.
Properties
CAS No. |
1894-68-4 |
|---|---|
Molecular Formula |
C14H25F3O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
dodecan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H25F3O2/c1-3-4-5-6-7-8-9-10-11-12(2)19-13(18)14(15,16)17/h12H,3-11H2,1-2H3 |
InChI Key |
RDYXOENSCHDACI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
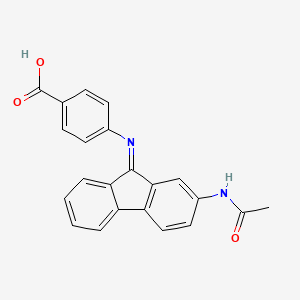

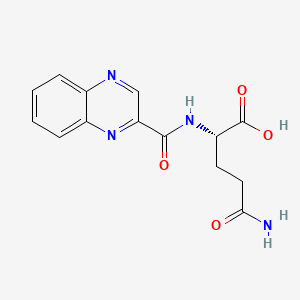
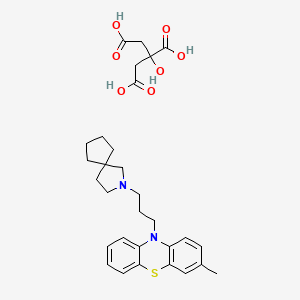
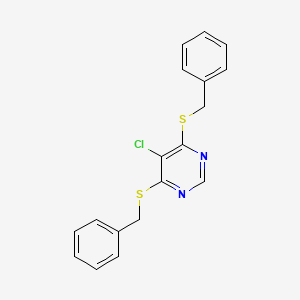
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
